molecular formula C18H14ClN3O3 B2377901 Ethyl 5-(2-chlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate CAS No. 338957-42-9

Ethyl 5-(2-chlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate

Cat. No.: B2377901
CAS No.: 338957-42-9
M. Wt: 355.78
InChI Key: FJYHQONGEQWRFJ-UHFFFAOYSA-N
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Description

Ethyl 5-(2-chlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms The compound also features a phenyl group, a chlorophenoxy group, and an ethyl ester group

Preparation Methods

The synthesis of Ethyl 5-(2-chlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazine ring: This can be achieved by the cyclization of appropriate precursors under controlled conditions.

    Introduction of the phenyl group: This step often involves the use of phenylating agents in the presence of catalysts.

    Attachment of the chlorophenoxy group: This can be done through nucleophilic substitution reactions using chlorophenol derivatives.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process efficiently.

Chemical Reactions Analysis

Ethyl 5-(2-chlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 5-(2-chlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-chlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 5-(2-chlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate can be compared with other triazine derivatives, such as:

    Ethyl 5-(4-chlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate: Similar structure but with a different position of the chlorine atom.

    Ethyl 5-(2-bromophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 5-(2-chlorophenoxy)-3-methyl-1,2,4-triazine-6-carboxylate: Similar structure but with a methyl group instead of a phenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 5-(2-chlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3/c1-2-24-18(23)15-17(25-14-11-7-6-10-13(14)19)20-16(22-21-15)12-8-4-3-5-9-12/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYHQONGEQWRFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)C2=CC=CC=C2)OC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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